3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-
Overview
Description
3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-, or 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- (3-PCA-2,5-DMA) is an organic compound with a wide range of applications in biochemical and physiological research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used in a variety of scientific studies and applications. This compound is a useful tool for researchers to study the effects of various chemicals on the body, as well as to develop and test new drugs, drugs for treating certain diseases, and drugs for improving human health.
Scientific Research Applications
Enantioselective Reductions
A series of chiral bridged macrocyclic 1,4-dihydropyridines, starting from pyridine-3-5-dicarboxylic acid, has been prepared for enantioselective reductions. These compounds, including variants derived from 3-Pyridinecarboxylic acid, are effective in reducing activated carbonyl compounds to alcohols, showcasing their utility in creating chiral environments for synthetic applications (Talma et al., 1985).
Extraction and Separation Processes
The extraction of Pyridine-3-carboxylic acid by 1-dioctylphosphoryloctane with various diluents has been studied, highlighting its importance in the food, pharmaceutical, and biochemical industries. The research focuses on the optimization of extraction efficiency, demonstrating the compound's role in industrial separation processes (Kumar & Babu, 2009).
Metal-Organic Frameworks (MOFs)
Research on constructing charged metal-organic frameworks (MOFs) using pyridine-based linkers and carboxylic acid derivatives, including 3-Pyridinecarboxylic acid, illustrates the material's potential in gas adsorption and storage. These MOFs show selective gas adsorption properties, beneficial for environmental and energy storage applications (Sen et al., 2014).
Acid-Base Properties in Nonaqueous Solutions
The acid-base properties of derivatives related to 3-Pyridinecarboxylic acid have been investigated, revealing insights into their behavior in nonaqueous solutions. This research contributes to a deeper understanding of the chemical properties of pyridine derivatives in various solvents (Piorun et al., 1999).
Novel Heterocycles Synthesis
The use of 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine for preparing novel heterocycles of pharmaceutical interest showcases the compound's versatility in medicinal chemistry. It highlights the potential for developing new therapeutic agents (Metwally et al., 2008).
Supramolecular Chemistry
Studies on supramolecular assemblies involving carboxylic acid and pyridine functional groups, including 3-Pyridinecarboxylic acid, demonstrate the potential for designing complex molecular architectures. This research is foundational for developing advanced materials with tailored properties (Long et al., 2014).
properties
IUPAC Name |
2-(2,5-dimethylanilino)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-5-6-10(2)12(8-9)16-13-11(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXROYZLSJSHPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360796 | |
Record name | 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- | |
CAS RN |
55285-29-5 | |
Record name | 2-[(2,5-Dimethylphenyl)amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55285-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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